molecular formula C18H13FN4OS B11152042 N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11152042
M. Wt: 352.4 g/mol
InChI Key: NRHUTHHMBHQPEG-UHFFFAOYSA-N
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Description

N~4~-(1H-1,3-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1H-1,3-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thiazole ring: This step may involve the cyclization of a thioamide with a haloketone.

    Functionalization with the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.

    Final coupling: The final step might involve the coupling of the benzimidazole-thiazole intermediate with a carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1H-1,3-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1H-1,3-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Thiazole derivatives: Often studied for their antimicrobial and anticancer properties.

    Fluorophenyl compounds: Known for their enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

N~4~-(1H-1,3-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H13FN4OS/c1-10-15(22-17(25-10)11-6-2-3-7-12(11)19)16(24)23-18-20-13-8-4-5-9-14(13)21-18/h2-9H,1H3,(H2,20,21,23,24)

InChI Key

NRHUTHHMBHQPEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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